Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate
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Overview
Description
Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate is a chemical compound with the molecular formula C14H17NO4. It is a morpholine derivative, characterized by the presence of a phenyl group, an ethyl group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on kinases involved in cell cycle regulation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate: CAS Number 1955558-30-1.
rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate: CAS Number 1807941-63-4.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a phenyl group and an ester functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-3-15-11(16)9-19-13(14(17)18-2)12(15)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3 |
InChI Key |
LQVPNDKPOMPYDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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